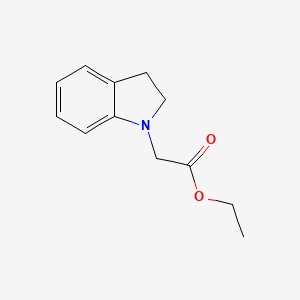

Ethyl 2-(indolin-1-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

50781-89-0 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 2-(2,3-dihydroindol-1-yl)acetate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)9-13-8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3 |

InChI Key |

GZWAOZWLMDLJLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCC2=CC=CC=C21 |

Origin of Product |

United States |

Significance of the Indoline Core in Heterocyclic Chemistry

The indoline (B122111) scaffold, a saturated analog of the indole (B1671886) ring, is a crucial heterocyclic motif in organic chemistry. ekb.eg The indole nucleus is a fundamental component of numerous natural products, pharmaceuticals, and biologically active molecules. researchgate.netijpsr.commdpi.com This prevalence has established indole and its derivatives as "privileged scaffolds" in drug discovery, capable of interacting with a wide range of biological targets. researchgate.netijpsr.com

Indoline-based compounds are recognized for their diverse applications in synthetic organic chemistry, serving as versatile building blocks and chiral auxiliaries in asymmetric synthesis. ekb.eg The development of new synthetic routes to create substituted indolines is an active area of research, driven by their potential in medicinal chemistry. nih.govorganic-chemistry.org The structural framework of indoline is present in compounds investigated for various pharmacological activities. ekb.eg

The Role of N Substituted Indoline Derivatives As Synthetic Targets

The functionalization of the indoline (B122111) nitrogen atom is a key strategy in synthetic chemistry for generating molecular diversity. N-substituted indoline derivatives are important synthetic targets because the substituent at the nitrogen position can significantly influence the molecule's chemical properties and biological activity. derpharmachemica.com

Synthetic chemists employ various methods to construct N-substituted indoles and indolines, including palladium-catalyzed intramolecular amination and cyclization reactions. organic-chemistry.org These advanced synthetic protocols allow for the efficient creation of a wide array of derivatives from readily available starting materials. The ability to introduce different groups at the nitrogen atom, such as the ethyl acetate (B1210297) moiety in Ethyl 2-(indolin-1-yl)acetate, is crucial for developing new compounds and for structure-activity relationship (SAR) studies. Research has focused on synthesizing new classes of N-substituted indoline derivatives to explore their potential applications. derpharmachemica.com

Overview of Research Trajectories Pertaining to Ethyl 2 Indolin 1 Yl Acetate and Its Analogs

Alkylation and N-Functionalization Approaches for Indoline Acetates

Direct N-Alkylation Reactions on Indoline Scaffolds

Direct N-alkylation of the indoline nitrogen represents a common and straightforward method for the synthesis of this compound and its analogs. This approach typically involves the reaction of an indoline with an appropriate alkylating agent, such as an ethyl haloacetate. For instance, the reaction of N-(2-(1H-indol-3-yl) ethyl) benzamide (B126) with methyl 2-bromoacetate in the presence of a base like potassium tertiary butoxide in dimethylformamide (DMF) leads to the corresponding N-alkylated indole derivative. derpharmachemica.com Similarly, the N-alkylation of indolines can be achieved using various alcohols as alkylating agents through a borrowing-hydrogen methodology catalyzed by iron complexes. nih.govresearchgate.net This method offers a more environmentally friendly alternative to the use of hazardous alkyl halides. nih.gov

The choice of base and solvent is crucial for the success of these reactions. Strong bases are often required to deprotonate the indoline nitrogen, forming a reactive anion that can then attack the alkylating agent. google.com Microwave-assisted N-alkylation has also been explored as a technique to accelerate these reactions and improve yields. google.com

Table 1: Examples of Direct N-Alkylation Reactions for Indoline Acetate Synthesis

| Indoline Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-(2-(1H-indol-3-yl) ethyl) benzamide | Methyl 2-bromoacetate | Potassium tertiary butoxide | DMF | Methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate | derpharmachemica.com |

| Indoline | Various alcohols | Tricarbonyl(cyclopentadienone) iron complex | 2,2,2-trifluoroethanol | N-alkylated indoline | nih.gov |

| Indole-2-carboxylic acid | Not specified | DABCO | DMC/DMF | N-alkylated indole | google.com |

Multi-component Reaction Pathways for Indoline Derivatives

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds like indoline derivatives from simple starting materials in a single step. ekb.egnih.gov These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. dergipark.org.trrsc.org

Several MCRs have been developed for the synthesis of functionalized indoles and indolines. For example, a three-component reaction involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound (like ethyl 3-oxobutanoate), and malononitrile (B47326) in the presence of a base such as triethylamine (B128534) can yield highly substituted indole derivatives. ekb.eg Another example is the one-pot condensation of indole, dimedone, and 3-phenacylideneoxindoles catalyzed by p-toluenesulfonic acid to form complex indolin-2-ones. nih.gov While not always directly yielding this compound, these MCRs provide versatile platforms for creating substituted indoline cores that can be further elaborated to the desired acetate derivatives.

Formation from Precursor Indolin-2,3-dione Derivatives

Indolin-2,3-diones, commonly known as isatins, are versatile precursors for the synthesis of a wide range of indoline derivatives, including this compound. The N-alkylation of isatin with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) yields ethyl 2-(2,3-dioxoindolin-1-yl)acetate. mdpi.comresearchgate.net This intermediate can then be selectively reduced to afford the corresponding indoline acetate.

The synthesis of various substituted indolin-2,3-diones has been reported, which can serve as starting materials for a diverse array of N-substituted indoline acetates. ddtjournal.commdpi.comnih.govroyalsocietypublishing.orgacs.org For instance, 1-(substituted-benzyl)indoline-2,3-diones can be prepared and subsequently used to synthesize spiro[indoline-3,1′-isoquinolin]-2-ones. royalsocietypublishing.org The reaction conditions for the initial N-alkylation of isatin, such as temperature and reaction time, are critical for achieving good yields. mdpi.com

Table 2: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate from Isatin

| Isatin Derivative | Reagent | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Isatin | Ethyl bromoacetate | K2CO3 | DMF | 85 °C | Ethyl 2-(2,3-dioxoindolin-1-yl)acetate | mdpi.com |

| Substituted Isatins | bis(2-chloroethyl)amine | K2CO3 | Not specified | Not specified | 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)indoline-2,3-diones | researchgate.net |

Asymmetric Synthesis of Chiral Indoline-1-yl Acetate Systems

The development of asymmetric methods to synthesize chiral indoline derivatives is of paramount importance, given that many biologically active molecules containing this scaffold are chiral. ccspublishing.org.cnsioc-journal.cn Enantiomerically pure indolines are not only valuable as therapeutic agents themselves but also serve as crucial chiral auxiliaries and building blocks in organic synthesis. sioc-journal.cnkaist.ac.kr

Catalytic Enantioselective Methods

Catalytic enantioselective methods offer the most efficient route to chiral molecules. acs.orgresearchgate.net In the context of indoline synthesis, transition metal catalysis and organocatalysis have emerged as powerful tools.

Transition metal-catalyzed asymmetric hydrogenation of indoles is a prominent strategy for accessing chiral indolines. scispace.comacs.org Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the highly enantioselective hydrogenation of various substituted indoles to yield the corresponding indolines. scispace.comacs.org For example, a Rh/[Rh(nbd)2]SbF6/(S,S)-(R,R)-PhTRAP catalytic system has been used for the asymmetric hydrogenation of 3-substituted indoles. scispace.com Palladium catalysis has also been utilized in one-pot procedures involving intramolecular condensation, deprotection, and asymmetric hydrogenation to produce chiral 2-alkyl-substituted indolines with excellent yields and enantioselectivities. acs.org

Organocatalysis provides a complementary metal-free approach to the asymmetric synthesis of indole-based chiral heterocycles. acs.orgresearchgate.net Chiral phosphoric acids, for instance, have been used to catalyze oxidative kinetic resolutions of 2-substituted indoline derivatives. ccspublishing.org.cn Furthermore, enantioselective aza-Michael reactions between indoline derivatives and α,β-unsaturated ketones, catalyzed by thiourea (B124793) and squaramide-based bifunctional organocatalysts, can lead to N-alkylated indoline adducts that can be further transformed into chiral N-functionalized indoles. mdpi.com Enantioselective N-alkylation of indoles can also be achieved through an intermolecular aza-Wacker-type reaction. escholarship.org

Catalytic enantioselective cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, have also been employed to construct chiral indoline frameworks containing quaternary stereocenters. nih.gov

Chiral Auxiliary and Chiral Pool Strategies for Indoline Formation

Chiral auxiliary-based methods provide a reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The synthesis of new chiral auxiliaries from (S)-indoline-2-carboxylic acid has been reported, and these have demonstrated high stereoselectivity in various asymmetric reactions. kaist.ac.krkaist.ac.kr For example, diastereoselective additions of organometallic reagents to chiral α-ketoamides derived from (S)-2-methoxymethylindoline have yielded α-hydroxyamides with very high diastereoselectivities. kaist.ac.kr

Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable and atom-economical synthetic methods for producing this compound and related indoline structures is a focal point of contemporary chemical research. These efforts are driven by the need to create more environmentally friendly and efficient manufacturing processes.

Green Chemistry Principles in Indoline Acetate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indoline derivatives to minimize environmental impact and enhance safety and efficiency. bridgew.educolab.wsresearchgate.net Key to these efforts is the focus on atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. rsc.orgresearchgate.netacs.orgjove.combohrium.com

One of the primary strategies involves the use of catalysis to improve reaction efficiency and reduce waste. numberanalytics.comrsc.org For instance, organocatalytic approaches, such as those employing N-heterocyclic carbenes (NHCs), have been developed for the atom-economical construction of indole-3-acetic acid derivatives. rsc.org Similarly, palladium-catalyzed tandem cyclizations offer a redox-neutral and atom-economical route to various fused indole structures. researchgate.net The use of ionic liquids as both solvents and catalysts also presents a green and versatile option, often enabling reactions under milder conditions without the need for toxic solvents. rsc.org

The choice of solvent is another critical aspect of green synthesis. Researchers are exploring the use of water and other environmentally benign solvents to replace hazardous organic solvents. rsc.orgresearchgate.netresearchgate.net For example, a highly efficient method for synthesizing substituted indolyl-4H-chromene scaffolds has been reported to proceed smoothly in water at room temperature. rsc.org

Furthermore, the development of one-pot, multi-component reactions contributes to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. A regioselective and atom-economical procedure for the synthesis of 3-substituted indoles has been achieved through the annulation of nitrosoarenes with ethynyl (B1212043) ketones without the need for a catalyst. jove.com

Flow Chemistry Applications in Indoline Derivative Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of indoline derivatives, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. numberanalytics.comnih.govrsc.orgnih.govresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov

A notable application of flow chemistry is in the synthesis of fused indoline ring systems through methods like the interrupted Fischer Indolization. nih.govnih.gov By utilizing a continuous-flow microfluidic reactor, researchers have been able to accelerate reactions, achieving high yields with residence times as short as five minutes. nih.gov This rapid and green chemistry methodology facilitates the continuous synthesis of complex indoline scaffolds. nih.govnih.gov

Flow chemistry has also been successfully applied to the synthesis of Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate. A novel, one-step heterogeneous catalytic hydrogenation was developed in a flow system, avoiding the use of common reducing agents. researchgate.net The subsequent N-alkylation of the indoline nitrogen was also optimized using a purpose-built flow reactor, demonstrating the versatility of this technology for multi-step syntheses. researchgate.net

The integration of flow chemistry with other enabling technologies, such as microwave irradiation and supported catalysts, further enhances its capabilities. mdpi.comacs.org This combination allows for the development of fully automated processes with increased throughput. acs.org For example, a two-step segmented continuous flow process has been devised for the synthesis of indolines, minimizing manual handling and the consumption of solvents. rsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Indoline Synthesis

Microwave-Assisted Synthesis Enhancements for Indoles

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in medicinal and synthetic chemistry, offering significant enhancements for the preparation of indoles and their derivatives. nih.govnih.govresearchgate.net This technique utilizes microwave radiation to rapidly heat reactions, leading to dramatic reductions in reaction times, often from hours to minutes, and substantial improvements in reaction yields and product purity. nih.govresearchgate.netnih.govactascientific.com

A key advantage of microwave assistance is its application in classical indole syntheses such as the Fischer, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov For example, the Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully performed under microwave heating in aqueous media, resulting in quantitative yields. mdpi.com This highlights the potential for developing more environmentally friendly protocols by using water as a solvent. researchgate.net

Microwave irradiation has also proven effective for the N-arylation of indolines. A solvent-free, palladium-catalyzed procedure using low catalyst loadings has been developed, affording good yields of N-aryl indolines in short reaction times. nih.gov The combination of solvent-free conditions with microwave heating is a significant step towards more sustainable synthesis methods. nih.govorganic-chemistry.org

Furthermore, microwave-assisted synthesis can be employed in multi-component reactions to create complex molecular architectures in a single step. researchgate.netmdpi.com For instance, a one-pot, three-component domino reaction for the synthesis of 3-functionalized indole derivatives has been described, benefiting from short reaction times and the use of green solvents. researchgate.net

Table 2: Selected Microwave-Assisted Syntheses of Indole/Indoline Derivatives

The efficiency and green credentials of microwave-assisted synthesis make it a highly attractive methodology for the rapid and sustainable production of pharmaceutically relevant indole and indoline derivatives. nih.govactascientific.com

Understanding Reaction Mechanisms in Indoline-1-yl Acetate Formation

The formation of the indoline scaffold, a core structure in this compound, can be achieved through various synthetic strategies, each with its own mechanistic nuances. One prominent method involves the cyclization of 2-alkenyl anilines. This transformation can be mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIFA), proceeding through an oxidative cyclization pathway.

Another significant approach is the multicomponent reaction, which allows for the construction of complex molecular architectures in a single step. For instance, a base-promoted three-component reaction of ammonium (B1175870) acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds can lead to the formation of spiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org The proposed mechanism for this transformation involves a cascade of reactions, highlighting the versatility of the indoline core in constructing diverse heterocyclic systems. beilstein-journals.org

Furthermore, the synthesis of functionalized indolines can be achieved through cascade reactions initiated by a conjugate addition. For example, the reaction of C3-substituted indoles with 2-amidoacrylates, catalyzed by a SnCl4 and (R)-BINOL system, is proposed to proceed via a reversible conjugate addition. nih.gov This is followed by a highly selective, catalyst-controlled protonation of the resulting enolate, where the catalyst complex acts as a chiral Lewis acid-assisted Brønsted acid (LBA). nih.gov This mechanistic pathway underscores the potential for controlling stereochemistry during the formation of the indoline ring system.

A proposed mechanism for the formation of a substituted cyclopenta[b]indole (B15071945) derivative, a related complex indoline structure, involves an intramolecular nucleophilic addition to a carbonyl group followed by tandem elimination reactions. acs.org This highlights the diverse electronic and steric factors that guide the reaction pathways in the synthesis of functionalized indolines.

The following table summarizes various reaction types and their mechanistic features in the formation of indoline derivatives.

| Reaction Type | Key Mechanistic Features | Catalyst/Reagent Example | Ref |

| Oxidative Cyclization | Electrophilic attack on the aniline (B41778) ring followed by cyclization. | (Diacetoxyiodo)benzene (PIFA) | |

| Multicomponent Reaction | Cascade of reactions including Michael addition and cyclization. | Piperidine | beilstein-journals.org |

| Conjugate Addition/Protonation | Reversible conjugate addition followed by selective protonation. | SnCl4/(R)-BINOL | nih.gov |

| Intramolecular Nucleophilic Addition | Nucleophilic attack on a carbonyl followed by elimination. | Indium(III) chloride | acs.org |

Detailed Kinetic and Thermodynamic Analyses of Synthetic Transformations

The efficiency and outcome of synthetic transformations leading to indoline-1-yl acetates are governed by both kinetic and thermodynamic parameters. While specific kinetic and thermodynamic data for the direct synthesis of this compound is not extensively detailed in the provided context, general principles from related esterification and indoline synthesis reactions offer valuable insights.

In the context of esterification, such as the synthesis of ethyl acetate from acetic acid and ethanol, mathematical models of continuous stirred tank reactors (CSTR) are developed to understand the reaction kinetics and thermodynamics. researchcommons.org These models help in optimizing process parameters like reactant ratios and temperature to enhance yield and selectivity. researchcommons.org Such studies highlight that changes in matrix composition can significantly affect the thermodynamic component, as expressed by the air/liquid partition coefficient (Ka/l) at equilibrium. nih.gov The kinetic study of the release of volatile compounds like ethyl acetate from different matrices has shown a decrease in the initial rate of release compared to water, indicating the influence of the reaction medium on kinetics. nih.gov

Computational analyses, including thermodynamic and kinetic modeling, can direct pathway optimization for the production of related compounds. nrel.gov These models consider both thermodynamic and enzyme kinetic constraints to provide a comprehensive understanding of the fundamental requirements for a functional pathway. nrel.gov For instance, in biosynthetic pathways, such analyses can identify rate-limiting steps and suggest targets for genetic engineering to improve product yield. nrel.gov

In many stereoselective syntheses of indoline derivatives, the stereochemical outcome is often under kinetic control. nih.gov This implies that the observed product distribution is a result of the relative rates of formation of different stereoisomers, rather than their thermodynamic stability.

The table below outlines key parameters considered in the kinetic and thermodynamic analysis of related chemical transformations.

| Parameter | Description | Relevance to Synthesis |

| Rate Constant (k) | A measure of the reaction rate. | Determines the speed of product formation. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Higher Ea leads to slower reaction rates. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | A negative ΔG indicates a thermodynamically favorable process. |

| Enthalpy (ΔH) | The heat change of a reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Entropy (ΔS) | A measure of the disorder of a system. | Influences the spontaneity of a reaction, especially at different temperatures. |

Stereochemical Outcomes and Diastereoselective Control in Indoline-1-yl Acetate Syntheses

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. In the synthesis of indoline derivatives, achieving high diastereoselectivity is a significant goal.

Several strategies have been developed to control the stereochemical outcome. One approach involves using a chiral precursor which can influence the transition state of a cyclization reaction, thereby favoring the formation of one diastereomer over others. nih.gov For example, a chiral center in a precursor can induce a change in a gold-catalyzed cyclization, leading to an excess of one diastereomer. nih.gov

Catalyst-controlled reactions are also paramount in achieving stereoselectivity. A conjugate addition/asymmetric protonation/aza-Prins cascade reaction has been developed for the enantioselective synthesis of fused polycyclic indolines. nih.gov In this process, a catalyst system generated from ZrCl4 and 3,3'-dibromo-BINOL enables the synthesis of a range of polycyclic indolines in good yields and with high enantioselectivity. nih.gov The diastereomeric ratio (dr) of the products can be determined by techniques such as 1H NMR spectroscopy of the unpurified reaction mixture. nih.gov

Three-component reactions can also exhibit high diastereoselectivity. For instance, the piperidine-promoted reaction of ammonium acetate, isatins, and in situ-generated dimedone adducts of 3-ethoxycarbonylmethyleneoxindoles affords multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org Similarly, a CuSO4 catalyzed three-component reaction of indole-2-acetate, aromatic aldehydes, and 3-methyleneoxindoles yields polysubstituted spiro[carbazole-3,3'-indolines] with high diastereoselectivity. researchgate.net

The diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine is another example that proceeds with good levels of diastereoselectivity. researchgate.net The resulting homoallylic amine derivatives can then be transformed into various fused heterocyclic systems. researchgate.net

The following table provides examples of diastereoselective syntheses of indoline-related structures and the observed diastereomeric ratios.

| Reaction Type | Catalyst/Chiral Auxiliary | Substrates | Diastereomeric Ratio (dr) | Ref |

| Gold-Catalyzed Cyclization | Chiral Precursor | Alkyne-tethered indoles | Excess of one diastereomer | nih.gov |

| Conjugate Addition/Protonation | ZrCl4 / 3,3'-dibromo-BINOL | C3-substituted indoles, 2-amidoacrylates | up to 1.9:1 | nih.gov |

| Three-Component Reaction | Piperidine | Ammonium acetate, isatins, dimedone adducts | High diastereoselectivity | beilstein-journals.org |

| Indium-Mediated Allylation | Chiral Sulfinyl Imine | o-Bromophenyl sulfinyl imine, allyl bromide | 87:13 | researchgate.net |

Transformations and Derivatization Chemistry of Ethyl 2 Indolin 1 Yl Acetate

Chemical Modifications of the Ester Moiety

The ester group in ethyl 2-(indolin-1-yl)acetate is amenable to several common transformations, including hydrolysis, transesterification, and reduction. These reactions allow for the conversion of the ester into other valuable functional groups, such as carboxylic acids, different esters, and primary alcohols, respectively.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(indolin-1-yl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with a dilute aqueous acid like hydrochloric acid or sulfuric acid. researchgate.netsemanticscholar.org To drive the equilibrium towards the products, a large excess of water is often used. researchgate.net

Basic hydrolysis, also known as saponification, is an irreversible reaction that is commonly employed for the complete conversion of the ester to the carboxylate salt. researchgate.net This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture yields the free carboxylic acid.

Interactive Data Table: Representative Conditions for Ester Hydrolysis

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat (reflux) | 2-(indolin-1-yl)acetic acid | Equilibrium-dependent |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), heat (reflux)2. H3O+ | 2-(indolin-1-yl)acetic acid | >90 |

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Interactive Data Table: General Conditions for Transesterification

| Starting Ester | Alcohol (Solvent) | Catalyst | Product |

| This compound | Methanol | H+ (e.g., H2SO4) | Mthis compound |

| This compound | Propanol | H+ (e.g., H2SO4) | Propyl 2-(indolin-1-yl)acetate |

Reduction: The ester group can be reduced to a primary alcohol, 2-(indolin-1-yl)ethanol, using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, effectively reducing esters to alcohols. nih.govchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The workup usually involves the careful quenching of excess LiAlH4 followed by an aqueous workup to liberate the alcohol. organic-chemistry.org

Interactive Data Table: Conditions for Ester Reduction

| Reagent | Solvent | Product | Typical Yield (%) |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether or THF | 2-(indolin-1-yl)ethanol | High |

Functionalization of the Indoline (B122111) Ring System

The indoline nucleus of this compound can be functionalized through various strategies, including direct C-H functionalization and the construction of fused polycyclic systems through annulation reactions.

Direct C-H functionalization is a powerful tool for the modification of heterocyclic systems, offering an atom- and step-economical approach to new derivatives. In the context of N-substituted indolines, the N-acyl group can act as a directing group, facilitating the selective functionalization of specific C-H bonds on the aromatic ring. acs.orgacs.orgnih.gov

For N-acyl indoline derivatives, transition metal-catalyzed C-H activation often occurs at the C7 position. acs.org This selectivity is attributed to the formation of a stable six-membered palladacycle intermediate involving the N-acyl oxygen, the palladium catalyst, and the C7-H bond. While specific studies on this compound are limited, by analogy to other N-acyl indolines, it is expected that the N-acetate group could similarly direct C-H functionalization to the C7 position. Various transformations such as arylation, alkenylation, and acylation have been achieved at the C7 position of N-acyl indolines using this strategy. chemrxiv.orgrsc.org For instance, palladium-catalyzed acetoxylation of N-acyl indolines has been shown to selectively occur at the C7 position. nih.gov

Interactive Data Table: Representative Directed C-H Functionalization of N-Acyl Indolines

| N-Acyl Group | Reaction | Catalyst/Reagents | Position of Functionalization |

| N-Benzoyl | Acetoxylation | Pd(OAc)2, PhI(OAc)2 | C7 |

| N-Pivaloyl | Alkenylation | [IrCp*Cl2]2, AgOAc | C7 |

| N-Acetyl | Arylation | Pd(OAc)2, AgOAc | C7 |

The indoline scaffold can serve as a building block for the synthesis of more complex polycyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing indoline core. rwth-aachen.dethieme.denih.govnih.govmdpi.comnih.gov

One approach involves the functionalization of the indoline at two positions, followed by a ring-closing reaction. For instance, a C-H functionalized indoline could undergo a subsequent intramolecular reaction to form a new fused ring. While direct examples starting from this compound are not prevalent in the literature, the principle can be illustrated with related indole (B1671886) and indoline derivatives. For example, Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines has been achieved through cycloadditions of indoles with 1,2-diaza-1,3-dienes. acs.orgnih.gov These reactions can lead to the formation of tetracyclic fused ring systems. acs.orgnih.gov

Cascade and Domino Reactions Involving Indoline-1-yl Acetate (B1210297) Scaffolds

Cascade and domino reactions are highly efficient processes that allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates. nih.govnih.govrsc.org The indoline scaffold is a valuable participant in such reactions, leading to the rapid assembly of intricate molecular architectures. nih.govnih.govmdpi.combeilstein-journals.org

While specific cascade reactions involving this compound are not extensively documented, related N-protected indoline systems have been shown to undergo such transformations. For example, a domino Cu-catalyzed amidation/nucleophilic substitution reaction has been developed for the synthesis of indolines. nih.gov In this process, multiple bonds are formed in a one-pot procedure. It is conceivable that a suitably functionalized this compound derivative could participate in similar cascade processes, where the N-acetate group influences the reactivity and outcome of the reaction sequence. The development of such cascade reactions starting from readily available indoline-1-yl acetate scaffolds would provide a powerful strategy for the synthesis of complex, polycyclic indoline-containing molecules.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

Quantum chemical studies provide profound insights into the electronic nature of molecules, predicting their stability, reactivity, and spectroscopic properties from first principles. For Ethyl 2-(indolin-1-yl)acetate, these methods elucidate the fundamental characteristics that govern its chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in calculating the energetics of chemical reactions, including transition states and reaction barriers. The formation of this compound typically involves the N-acylation of indoline (B122111) with a suitable ethyl acetate (B1210297) precursor, such as ethyl bromoacetate (B1195939). DFT calculations can model this reaction pathway to determine its thermodynamic and kinetic feasibility.

A key structural feature of this compound is the amide bond formed between the indoline nitrogen and the acetyl group. Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to conformational isomers (rotamers). DFT calculations are employed to quantify the energy barrier for this rotation. Studies on similar N-acyl and N-sulfonyl indoles have shown that the rotational barrier about the N-C(O) bond is typically in the range of 2.5–5.5 kcal/mol. nih.gov This relatively low barrier suggests that the compound exists as an equilibrium of conformers at room temperature, which has significant implications for its interaction with biological targets and its spectroscopic signature.

The calculations involve optimizing the geometry of the ground state (the stable, non-planar conformer) and the transition state (typically a planar or near-planar arrangement of the amide group relative to the indole (B1671886) ring). The energy difference between these two states represents the activation energy for rotation.

Table 1: Representative DFT-Calculated Rotational Barriers for N-Substituted Indole Analogues Note: Data is based on studies of analogous N-sulfonyl indole systems, as direct data for this compound is not available in the cited literature. The principles and approximate energy ranges are transferable. nih.gov

| Compound Analogue | Method/Basis Set | Ground State Dihedral Angle (C-S-N-C) | Transition State Dihedral Angle (C-S-N-C) | Calculated Rotational Barrier (kcal/mol) |

| 1-(phenylsulfonyl)indole | DFT B3LYP/6-31G | ~75° | ~0° | 3.5 |

| 1-(p-tolylsulfonyl)indole | DFT B3LYP/6-31G | ~79° | ~0° | 4.1 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and distribution of these orbitals in this compound provide a map of its potential reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. For this compound, the HOMO is expected to have significant density on the electron-rich aromatic ring of the indoline scaffold and the nitrogen atom. The LUMO, conversely, is the orbital that is most likely to accept electrons, highlighting electrophilic sites. The LUMO is anticipated to be localized primarily on the carbonyl group of the ethyl acetate moiety, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on related N-acylated indole derivatives provide insight into the expected values for this compound. researchgate.net

Table 2: Representative FMO Energies for an N-Acylated Indole System (N-acetylisatin) Note: This data for N-acetylisatin, a related N-acylated indole derivative, is used to illustrate the typical energy ranges and gap. Values would differ for this compound but follow similar principles. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.31 |

Molecular Dynamics Simulations to Explore Conformational Landscapes

While quantum chemical calculations provide static pictures of minimum energy and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a detailed understanding of the conformational landscapes available to a molecule. frontiersin.org

For a flexible molecule like this compound, MD simulations can explore the full range of accessible conformations in a simulated solvent environment, which more closely mimics experimental conditions. Key dynamic processes that can be investigated include:

Amide Bond Rotation: Tracking the dihedral angle of the N-C(O) bond over time to observe the frequency and duration of transitions between different rotameric states.

Indoline Ring Pucker: The five-membered ring of the indoline scaffold is not planar and can adopt various envelope or twist conformations. MD simulations can reveal the preferred puckering modes and the energy barriers between them.

Ethyl Acetate Side Chain Flexibility: The orientation of the ethyl ester group itself is subject to multiple rotational degrees of freedom, which can be fully explored through MD.

The resulting trajectory from an MD simulation can be analyzed to generate a potential energy surface, identifying the most stable (lowest energy) conformations and the pathways for interconversion between them. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules.

Table 3: Conceptual Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Description/Value | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment. |

| System Size | ~5000 atoms (1 molecule + solvent) | Ensures the molecule does not interact with its periodic images. |

| Simulation Time | 100-500 nanoseconds (ns) | Allows for sufficient sampling of major conformational states. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

In Silico Approaches for Molecular Design and Scaffold Optimization

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. In silico (computer-based) methods are essential tools for leveraging this scaffold to design new therapeutic agents. This compound can be considered a starting point or fragment for the design of more complex molecules.

Scaffold optimization involves systematically modifying the structure to enhance desired properties, such as binding affinity, selectivity, or pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). For the this compound scaffold, in silico design strategies could focus on:

N-1 Position Modification: The ethyl acetate group can be replaced with other functionalities to probe interactions with a target binding site. For example, replacing the ester with an amide or a different chain length could alter hydrogen bonding capabilities and flexibility.

Aromatic Ring Substitution: Adding substituents to the benzene (B151609) ring of the indoline core can modulate electronic properties and create new interactions. For instance, adding a halogen could introduce halogen bonding, while a hydroxyl group could act as a hydrogen bond donor/acceptor.

Scaffold Hopping: Replacing the indoline core with other bicyclic systems while maintaining the key pharmacophoric features identified from binding models.

These design ideas are typically evaluated using techniques like molecular docking, which predicts the preferred orientation of a molecule within a target binding site, and quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity.

Table 4: Common In Silico Strategies for Indoline Scaffold Optimization

| Strategy | Computational Tool | Objective |

| Structure-Based Design | Molecular Docking (e.g., AutoDock, GOLD) | Predict binding mode and affinity to a known protein target. |

| Ligand-Based Design | Pharmacophore Modeling, 3D-QSAR | Identify key chemical features required for activity and build predictive models. |

| ADME/Toxicity Prediction | Software like SwissADME, TOPKAT | Predict pharmacokinetic properties and potential toxicity liabilities early in the design phase. |

| Fragment-Based Growth | Fragment Docking/Linking Software | Grow or link small fragments (like the indoline or acetate moiety) within a target site to design novel molecules. |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

While computational methods provide theoretical models, spectroscopic techniques offer experimental validation and characterization of molecular structure and dynamics.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, NMR is crucial for confirming its chemical structure and elucidating its conformational preferences.

The key feature revealed by ¹H NMR is the restricted rotation around the N-C(O) amide bond. This slow rotation (on the NMR timescale) can lead to the observation of two distinct sets of signals for the protons near the nitrogen atom, corresponding to the different rotamers (syn and anti). Variable temperature (VT) NMR experiments can be used to study this dynamic process. As the temperature is increased, the rate of rotation increases, causing the distinct signals for the two rotamers to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation, providing an experimental value that can be compared with DFT calculations. researchgate.net

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining the predominant conformation. NOESY detects spatial proximity between protons. For this compound, a NOESY experiment would show cross-peaks between the N-CH₂ protons of the acetate group and specific protons on the indoline ring. For example, an NOE between the N-CH₂ protons and the H-7 proton on the aromatic ring would provide strong evidence for a conformation where the carbonyl group is oriented away from the aromatic ring.

Table 5: Representative ¹H NMR Data for a Substituted Ethyl Indoline Acetate Analogue Note: The following data is for Ethyl 2-(4-nitroindolin-3-yl)acetate and serves as an example of the types of signals, multiplicities, and coupling constants expected for this class of compounds. caribjscitech.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-5, H-6, H-7) | 6.85 - 7.49 | m, t, dd | 7.8 - 8.2 |

| O-CH₂ (Ethyl) | 4.17 | q | 7.1 |

| N-CH (Indoline Ring) | 4.35 - 4.27 | m | - |

| N-CH₂ (Indoline Ring) | 3.53 - 3.80 | m | - |

| C(O)-CH₂ (Acetate) | 2.54 - 2.74 | m | - |

| CH₃ (Ethyl) | 1.25 | t | 7.2 |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

For this compound, obtaining a suitable single crystal is the prerequisite for analysis. The process involves irradiating the crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.de The way the X-rays are scattered by the electrons in the crystal allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound are not widely available in the surveyed scientific literature, a hypothetical analysis would be expected to yield precise data regarding its crystal system, space group, and unit cell dimensions. For a related compound, Ethyl 2-(2,3-dioxoindolin-1-yl)acetate, X-ray diffraction analysis revealed a monoclinic crystal system, which provides an example of the type of detailed structural information that can be obtained through this technique. researchgate.net Such an analysis of this compound would definitively confirm the connectivity of the ethyl acetate group to the nitrogen atom of the indoline ring and provide precise measurements for the entire molecular framework.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Empirical formula | C₁₂H₁₅NO₂ |

| Formula weight | 205.25 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions (a, b, c) | To be determined (Å) |

| Unit cell angles (α, β, γ) | To be determined (°) |

| Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Specific values are not available in the reviewed literature.

Mass Spectrometry for Precise Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. cas.cn This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, which allows for the determination of the elemental formula. uchicago.edu

For this compound, mass spectrometry would be used to confirm its molecular weight of 205.25 g/mol . In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this compound would likely arise from the cleavage of the ester group or fragmentation of the indoline ring.

While specific experimental mass spectra for this compound are not detailed in the available literature, data for related indole derivatives have been reported. For instance, the high-resolution mass spectrum of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was used to confirm its elemental composition. mdpi.comresearchgate.net Similarly, GC-MS has been noted as a characterization method for the isomeric compound Ethyl 2-(1H-indol-2-yl)acetate. nih.gov This underscores the routine application of mass spectrometry in confirming the identity of such compounds.

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight (Nominal) | 205 |

| Exact Mass | 205.1103 |

| Expected Molecular Ion (m/z) | [M]⁺ = 205 |

This table is based on the theoretical molecular structure and common fragmentation patterns for similar organic compounds.

Synthetic Utility and Applications As Key Chemical Building Blocks

Employment of Ethyl 2-(indolin-1-yl)acetate in the Synthesis of Complex Heterocycles

The structural framework of this compound, which can be viewed as a derivative of tryptamine (B22526), makes it an ideal precursor for the synthesis of various fused heterocyclic systems. One of the most powerful methods for constructing such systems is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline ring system. wikipedia.orgnih.gov This core is central to many indoloquinolizidine alkaloids. nih.gov

While direct literature examples starting specifically with this compound are not prevalent, its structural analogy to tryptamine derivatives strongly suggests its utility in similar transformations. The general scheme for a Pictet-Spengler reaction that could employ an indoline-1-acetate derivative is depicted below. The reaction would proceed by condensation of the indoline (B122111) with an appropriate dicarbonyl compound or its equivalent, followed by intramolecular cyclization to forge the new heterocyclic ring.

A notable application of this strategy is in the synthesis of indolo[2,3-a]quinolizidine alkaloids, which are known for their diverse biological activities. nih.gov The synthesis of these complex molecules often relies on the Pictet-Spengler reaction as a key step to construct the tetracyclic core. nih.gov The ethyl acetate (B1210297) moiety of the starting material can be further manipulated in the resulting polycyclic product to introduce additional functionality or to complete the synthesis of the natural product.

| Reaction Type | Reactants | Key Intermediate | Product Class |

| Pictet-Spengler Reaction | This compound, Aldehyde/Ketone | Iminium ion | Tetrahydro-β-carbolines |

| Intramolecular Cyclization | Derivatives of this compound | Acyliminium ion | Fused Indoline Heterocycles |

Design and Construction of Novel Indoline-Based Molecular Scaffolds

The indoline nucleus is a cornerstone in the design of novel molecular scaffolds for drug discovery and materials science. This compound serves as an excellent starting point for the construction of such scaffolds due to the reactivity of both the indoline nitrogen and the ester functionality. Intramolecular cyclization reactions of appropriately modified this compound derivatives can lead to a variety of fused and spirocyclic indoline systems. rsc.org

For instance, the ethyl acetate side chain can be elaborated and then induced to cyclize onto the aromatic ring of the indoline nucleus or onto a substituent at the C2 or C3 position. Such strategies have been employed to synthesize a range of heterocyclic systems fused to the indoline core. rsc.org

One important class of indoline-based scaffolds is the spirooxindoles, which are present in numerous natural products with significant biological activity. The construction of the spirocyclic junction at the C3 position of the indoline ring is a common synthetic challenge. While many syntheses of spirooxindoles start from isatin (B1672199) or oxindole, the functional handles present in this compound could be leveraged to build up the necessary precursors for spirocyclization reactions.

| Scaffold Type | Synthetic Strategy | Potential Precursor from this compound |

| Fused Indolo-piperazines | Intramolecular amidation/reduction | N-Chloroacetyl-ethyl 2-(indolin-1-yl)acetate |

| Spiro-indoline-pyrrolidines | [3+2] Cycloaddition | Azomethine ylide derived from the indoline nitrogen |

| Indolo[2,3-a]quinolizidinones | Dieckmann condensation | Diester derivative of this compound |

Strategic Intermediates in Total Synthesis Endeavors

In the realm of total synthesis, the strategic use of key intermediates that allow for the efficient assembly of complex molecular architectures is paramount. This compound is poised to be such an intermediate in the synthesis of indoline alkaloids. nih.gov Many of these natural products feature a polycyclic framework constructed around an indoline core.

The total synthesis of alkaloids such as deplancheine (B1235666) and tubulosine (B1194177) often involves the formation of an indoloquinolizidine skeleton. A common disconnection for these targets leads back to a tryptamine derivative and a suitable carbonyl-containing fragment, which are then coupled via a Pictet-Spengler reaction. nih.gov this compound, as a functionalized tryptamine surrogate, can be envisioned as a key starting material in a synthetic route towards these molecules.

For example, in a hypothetical synthetic approach to a simplified indoloquinolizidine alkaloid core, this compound could first be reduced to the corresponding alcohol. This alcohol could then be converted to a leaving group and displaced by a nucleophile to introduce a side chain containing a masked aldehyde. Deprotection and subsequent acid-catalyzed Pictet-Spengler cyclization would then furnish the tetracyclic core of the alkaloid. The ethyl ester group, if carried through the synthesis, could then be used for further modifications.

| Target Alkaloid Class | Key Synthetic Reaction | Role of this compound |

| Indoloquinolizidine Alkaloids | Pictet-Spengler Reaction | Functionalized Tryptamine Surrogate |

| Aspidosperma Alkaloids | Intramolecular Cyclization | Precursor for Polycyclic System Construction |

| Strychnos Alkaloids | Mannich Reaction/Rearrangement | Building Block for Indoline Core |

Future Directions and Perspectives in Ethyl 2 Indolin 1 Yl Acetate Research

Development of Innovative Catalytic Systems for Enhanced Efficiency

The synthesis of indoline (B122111) and indole (B1671886) derivatives, including structures related to Ethyl 2-(indolin-1-yl)acetate, heavily relies on catalytic processes. The evolution of these catalysts is paramount for improving reaction efficiency, selectivity, and sustainability. Early syntheses often employed stoichiometric bases like triethylamine (B128534) or potassium hydroxide nih.govresearchgate.netmdpi.com. However, the field is moving towards more sophisticated catalytic systems.

Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used to promote key steps like desulfonative dehydrogenation in cascade reactions leading to functionalized indoles mdpi.comresearchgate.netscilit.com. Metal-based catalysts are also crucial, with palladium complexes like palladium(II) acetate (B1210297) enabling reactions such as cyclizations in aqueous media, which aligns with green chemistry principles mdpi.com. Furthermore, copper(II) acetate has been utilized in the synthesis of 3-substituted indoles nih.gov.

Future research will likely focus on developing magnetically recoverable catalysts and heterogeneous base catalysts to simplify product purification and catalyst recycling nih.gov. The exploration of dual-catalytic systems, combining different modes of activation, could unlock previously inaccessible reaction pathways and further enhance synthetic efficiency.

Table 1: Comparison of Catalytic Systems in Indole/Indoline Synthesis

| Catalyst System | Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dehydrogenation, Cyclization | Metal-free, promotes cascade reactions researchgate.netscilit.com |

| Metal Catalyst | Palladium(II) acetate | Cyclization | High efficiency, can be used in aqueous media mdpi.com |

| Metal Catalyst | Copper(II) acetate | Synthesis of 3-substituted indoles | Recyclable, ligand-free conditions possible nih.gov |

| Heterogeneous Base | Alkaline-functionalized chitosan | Condensation | Recyclable, environmentally friendly nih.gov |

| Ionic Liquid | [DABCO-H][HSO4] | One-pot synthesis | Recyclable, efficient for multicomponent reactions nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, identify potential impurities, and suggest optimal reaction conditions with greater speed and accuracy than traditional heuristic methods scispace.commit.edu.

For research involving this compound, ML algorithms can be trained to predict the success of a proposed synthetic route, thereby reducing the need for extensive trial-and-error experimentation. AI models can forecast the formation of byproducts in complex cascade reactions, aiding in the development of cleaner and more efficient processes mit.edu. Furthermore, AI can assist in the discovery of entirely new synthetic pathways by identifying non-obvious connections between reactants and products scispace.com. As these predictive models become more sophisticated, they will serve as invaluable tools for designing syntheses of novel this compound derivatives, accelerating the pace of discovery in this field nih.govmdpi.com.

Exploration of Novel Reactivities and Transformation Pathways

Current synthetic routes to functionalized indolines and indoles rely on established transformation pathways, such as the Fischer indole synthesis, Reissert synthesis, and various cascade reactions nih.gov. A notable example is the aza-alkylation/intramolecular Michael cascade reaction, which has been used to construct highly functionalized indoline intermediates mdpi.comresearchgate.netscilit.com.

Future research will aim to uncover and harness novel reactivities of the this compound scaffold. This involves exploring unprecedented cyclization strategies and functional group interconversions. The ester group in the molecule, for instance, could be leveraged as a chemical handle for further transformations, such as conversion to hydrazides, which can then undergo cyclization to form new heterocyclic systems fused to the indoline core nih.govresearchgate.net. The development of photocatalytic or electrochemical methods could also unlock new reaction pathways, enabling transformations that are difficult to achieve with conventional thermal methods. Discovering new reactivity patterns will be essential for expanding the chemical space accessible from this versatile starting material.

Expansion of Scaffold Diversity Through Advanced Synthetic Methodologies

The biological activity of indole-based compounds is highly dependent on the substitution patterns on the heterocyclic core. Therefore, a primary goal in this compound research is the development of methods to generate a wide array of structural analogs. Advanced synthetic methodologies are key to achieving this scaffold diversity.

Techniques like one-pot multicomponent reactions are already being used to assemble complex indole derivatives from simple starting materials in a single operation nih.gov. The strategic use of different starting materials, such as substituted anilines and various electrophiles, allows for the introduction of diverse functional groups onto the indoline ring mdpi.comresearchgate.netmdpi.com.

Future efforts will likely concentrate on late-stage functionalization, a strategy that modifies a complex molecule in the final steps of a synthesis. This approach allows for the rapid generation of a library of analogs from a common intermediate like this compound. The application of C-H activation reactions, for example, could enable the direct attachment of new substituents to the indoline or aromatic ring, bypassing the need for pre-functionalized starting materials. These advanced methods will be instrumental in creating diverse molecular architectures for biological screening and materials science applications.

Table 2: Methodologies for Expanding Scaffold Diversity

| Synthetic Methodology | Description | Potential Outcome for this compound |

|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Rapid assembly of highly substituted indoline cores nih.gov. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event. | Efficient one-pot synthesis of polycyclic systems from linear precursors mdpi.comresearchgate.net. |

| Fischer Indolization Variants | Modern versions of the classic reaction using diverse hydrazines and carbonyl compounds. | Access to a wide range of substituted indoles and indolines nih.gov. |

| Late-Stage Functionalization | Introducing functional groups at a late stage in the synthesis. | Rapid diversification of the core scaffold to generate libraries of analogs. |

Q & A

Basic: What are the common synthetic routes for preparing ethyl 2-(indolin-1-yl)acetate, and how are they validated experimentally?

The synthesis typically involves nucleophilic substitution or coupling reactions between indoline derivatives and ethyl haloacetates. For example, refluxing indoline with ethyl bromoacetate in acetic acid with sodium acetate as a catalyst is a standard method . Validation includes 1H NMR to confirm the ester linkage and indoline substitution pattern (e.g., shifts at δ 4.1–4.3 ppm for the acetoxy group and δ 3.8–4.0 ppm for the methylene bridge) . Purity is assessed via GC-MS to detect unreacted starting materials or side products .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Optimization involves:

- Temperature control : Lowering reaction temperatures reduces ester hydrolysis, while higher temperatures accelerate coupling.

- Catalyst screening : Testing bases like NaHCO₃ or K₂CO₃ instead of NaOAc to improve yields .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; non-polar solvents (e.g., toluene) favor selectivity.

- Kinetic monitoring : Using HPLC or TLC at intervals to track reaction progress and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Identifies functional groups (e.g., ester carbonyl at ~170 ppm in 13C NMR) and substitution patterns on the indoline ring .

- IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and N-H stretches (~3400 cm⁻¹) from the indoline moiety.

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 234) and fragments indicative of the acetoxy group .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic data?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths and angles, resolving positional disorder in the indoline ring or acetoxy group . For example, discrepancies in NMR assignments (e.g., overlapping peaks) can be cross-validated with crystallographic data to confirm connectivity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

- Waste disposal : Segregate organic waste containing indoline derivatives for incineration, as specified in safety data sheets for analogous compounds .

Advanced: How can researchers mitigate risks from potential degradation products of this compound under storage?

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze products via LC-MS .

- pH control : Store in inert atmospheres (N₂) to prevent hydrolysis. Acidic/basic degradation pathways can be modeled using thermodynamic data from analogous esters (e.g., ΔrH° = 1543–1555 kJ/mol for ethyl acetate hydrolysis) .

Basic: What thermodynamic properties of this compound are relevant to its reactivity?

Key properties include:

- Proton affinity : ~835 kJ/mol (estimated from ethyl acetate analogs) .

- Gas-phase basicity : ~804 kJ/mol, influencing ionization in mass spectrometry .

- Solubility : LogP values predict partitioning in biphasic reactions (experimentally determined via shake-flask method).

Advanced: How do computational methods complement experimental data in studying the reaction mechanisms of this compound?

- DFT calculations : Model transition states for ester hydrolysis or nucleophilic attacks, correlating activation energies with experimental kinetics .

- Molecular docking : Predict interactions in biological assays (e.g., enzyme inhibition) if the compound is pharmacologically active.

Basic: How should researchers address contradictions between spectral data and proposed structures?

- Multi-technique validation : Cross-check NMR, IR, and MS data. For example, a missing N-H stretch in IR may indicate incorrect indoline protonation .

- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to resolve ambiguous peaks .

Advanced: What ethical considerations apply to publishing data on this compound?

- Reproducibility : Disclose all reaction conditions and characterization parameters (e.g., NMR solvent, MS ionization mode) .

- Hazard reporting : Clearly outline safety risks, referencing analogous compounds’ SDS .

- Conflict of interest : Disclose funding sources if the compound has commercial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.